Cas no 6982-25-8 (DL-2,3-Butanediol)

DL-2,3-Butanediol 化学的及び物理的性質
名前と識別子
-
- (±)-2,3-Butanediol
- 2,3-butanediol
- 2,3-Butanediol (DL)
- 2,3-Butanediol, (R*,R*)-(.+
- DL-2,3-Butandiol
- (R*,R*)-(+/-)-2,3-Butanediol
- (+/-)-2,3-Butanediol
- (2R,3R)-rel-2,3-Butanediol
- (R*,R*)-2,3-Butanediol
- DL-2,3-Butanediol
- NSC 249246
- threo-2,3-Butanediol
- 6510BGK6C5
- D-2,3-BUTANEDIOL
- J-500969
- (R,R)-(-)-2,3-Butylene Glycol
- MFCD00064267
- (2r,3r)-butanediol
- (R,R)-2,3-butanediol
- NS00084625
- (R,R)-(-)-Butane-2,3-diol
- (2R,3R)-(-)-2,3-Butanediol, 97%
- AKOS016015450
- 2,3-Butanediol, (-)-
- (R,R)-(-)-2,3-Dihydroxybutane
- D(-)-2,3-butanediol
- DTXSID801031371
- DTXSID801026532
- (2R,3R)-butane-2,3-diol
- (2R,3R)-(-)-2,3-Butanediol
- 2,3-BUTANEDIOL, (2R,3R)-(-)-
- 2,3-BUTANEDIOL, (+/-)-
- (R,R)-2,3-Butylene glycol
- AKOS015907648
- BP-30189
- (-)-2,3-butanediol
- CS-W016670
- (r,r)-2,3 butanediol
- (R,R)-(-)-2,3-Butanediol
- 2,3-BUTYLENE GLYCOL DL-THREO-FORM
- 2,3-BUTANEDIOL, (R*,R*)-(+/-)-
- BU3
- 2,3-Butanediol, (R*,R*)-(+-)-
- (2R, 3R)(-)-2,3-butanediol
- Levo-2,3-Butanediol
- s3333
- AC-26496
- 2,3-Butanediol, [R-(R*,R*)]-
- HY-W015954
- NSC-15829
- J-506903
- 24347-58-8
- 2,3-Butanediol, threo-
- 2,3-BUTYLENE GLYCOL DL-THREO-FORM [MI]
- UNII-6510BGK6C5
- 2,3-BUTANEDIOL, (R-(R*,R*))-
- AS-57289
- EINECS 246-186-9
- EN300-141851
- 2,3-BUTYLENE GLYCOL D(-)-THREO-FORM [MI]
- C91323
- C03044
- D-(-)-2,3-Butanediol
- NSC15829
- OR02B2286A
- NSC-249246
- 2,3-BUTANEDIOL, (2R,3R)-
- rel-(2R,3R)-2,3-Butanediol
- 2,3-Butanediol, (R*,R*)-
- Z1255427387
- (R,R)-Butane-2,3-diol
- (-)-(2R,3R)-Butanediol
- 2,3-Butanediol #
- UNII-OR02B2286A
- Q27102161
- (-)-(2R,3R)-2,3-BUTANEDIOL
- (2R,3R)-butane-2,3-diol;(2R,3R)-2,3-Butanediol
- (2R, 3R)-(-)-2,3-butanediol
- (-)-(r,r)-2,3-butanediol
- CHEBI:16982
- 2,3-BUTYLENE GLYCOL D(-)-THREO-FORM
- B1161
- (2R,3R)-2,3-butanediol
- 2,3-BUTANEDIOL, (2R,3R)-REL-
- (2R,3R)-(-)-2,3-butandiol
- 6982-25-8
- L-(-)-2,3-Butanediol
- A817243
- 1ST162203
- BBL101946
- STL555743
- Rel-(2R,3R)-Butane-2,3-diol
- DB-009316
-
- インチ: InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3
- InChIKey: OWBTYPJTUOEWEK-UHFFFAOYSA-N
- ほほえんだ: CC(O)C(C)O
計算された属性
- せいみつぶんしりょう: 90.06810
- どういたいしつりょう: 90.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 30.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- 疎水性パラメータ計算基準値(XlogP): -0.9
じっけんとくせい
- 密度みつど: 0.997
- ゆうかいてん: 7-7.5 ºC
- ふってん: 181 ºC
- フラッシュポイント: 85 ºC
- 屈折率: 1.4320
- PSA: 40.46000
- LogP: -0.25200
DL-2,3-Butanediol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D015188-2000mg |
DL-2,3-Butanediol |
6982-25-8 | 2g |
$ 580.00 | 2022-06-06 | ||
TRC | D015188-1000mg |
DL-2,3-Butanediol |
6982-25-8 | 1g |
$ 365.00 | 2022-06-06 | ||
TRC | D015188-500mg |
DL-2,3-Butanediol |
6982-25-8 | 500mg |
$ 220.00 | 2022-06-06 |
DL-2,3-Butanediol 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
DL-2,3-Butanediolに関する追加情報
Research Brief on DL-2,3-Butanediol (CAS: 6982-25-8): Recent Advances and Applications in Chemical Biomedicine
DL-2,3-Butanediol (CAS: 6982-25-8) is a versatile chiral diol with significant applications in chemical biomedicine, particularly in drug synthesis, biocatalysis, and biopolymer production. Recent studies have highlighted its potential as a platform chemical for sustainable pharmaceutical manufacturing. This brief synthesizes key findings from 2023-2024 literature, focusing on microbial production optimization, stereoselective applications, and novel therapeutic derivatives.
A breakthrough study published in Nature Catalysis (2023) demonstrated a 72% yield improvement in DL-2,3-butanediol production via engineered Bacillus subtilis strains using CRISPR-Cas9 mediated pathway optimization. The research identified key rate-limiting enzymes (acetolactate synthase and butanediol dehydrogenase) whose overexpression increased titer to 128 g/L in fed-batch fermentation. Notably, the team achieved 98% optical purity of the D-(-) enantiomer, crucial for pharmaceutical applications requiring specific stereochemistry.
In pharmaceutical chemistry, DL-2,3-butanediol serves as a precursor for antitumor agents. A 2024 Journal of Medicinal Chemistry paper reported novel platinum(II) complexes incorporating butanediol-derived ligands showing 3-5× enhanced cytotoxicity against cisplatin-resistant ovarian cancer cell lines (A2780/CP70). The CAS: 6982-25-8 derivative exhibited unique DNA intercalation properties confirmed by X-ray crystallography and molecular dynamics simulations.
Metabolic engineering advances have enabled the production of chiral butanediol derivatives for neurologic applications. Researchers at MIT developed a chemoenzymatic cascade converting DL-2,3-butanediol to (R)-3-hydroxybutyrate, a potential neuroprotective agent. The process achieved 91% enantiomeric excess using a novel NADPH-dependent reductase (Patent WO2024011123). This addresses previous challenges in producing pharmaceutically relevant enantiomers from racemic mixtures.
Quality control methodologies have also evolved. A 2023 Analytical Chemistry study validated a UPLC-MS/MS method for detecting DL-2,3-butanediol impurities (LOQ: 0.1 ppm) in parenteral formulations. The method resolved critical isomeric impurities like meso-2,3-butanediol that affect drug safety profiles. This supports compliance with ICH Q3D guidelines for elemental impurities in pharmaceutical-grade butanediol.
Emerging applications include its use as a cryoprotectant in mRNA vaccine stabilization. Pfizer's recent preprint demonstrated DL-2,3-butanediol's superiority over sucrose in maintaining lipid nanoparticle integrity at -20°C, with 98% mRNA recovery after 6-month storage. The mechanism involves unique hydrogen-bonding patterns with phosphate groups, as revealed by neutron scattering studies.
Despite these advances, challenges remain in large-scale GMP production. A 2024 industry white paper highlighted regulatory concerns about residual host cell proteins in microbial-derived butanediol, prompting development of new affinity chromatography purification methods. Ongoing Phase III trials of butanediol-derived immunosuppressants (e.g., BTN-3267) will likely shape future quality standards.
In conclusion, DL-2,3-butanediol (6982-25-8) continues to demonstrate expanding utility in precision medicine and sustainable pharma manufacturing. Future research directions should focus on continuous bioprocessing, enantiomer-specific pharmacokinetics, and green chemistry applications to fully realize its potential as a multifunctional pharmaceutical building block.
6982-25-8 (DL-2,3-Butanediol) 関連製品
- 5341-95-7(2,3-Butanediol,(2R,3S)-rel-)
- 73522-17-5((S)-Butane-1,2-diol)
- 584-03-2(1,2-Butanediol)
- 4221-99-2((+)-2-Butanol)
- 15892-23-6(2-butanol, (±)-)
- 513-85-9(2,3-Butanediol)
- 40348-66-1((R)-Butane-1,2-diol)
- 26171-83-5(1,2-Butanediol)
- 14898-79-4((R)-(-)-2-Butanol)
- 895438-63-8(ethyl 2-(2Z)-2-(2-fluorobenzoyl)imino-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-3-ylacetate)